![molecular formula C18H13ClN2OS B5704385 N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide, also known as CPN, is a chemical compound that has been widely studied for its potential applications in scientific research. CPN is a thioamide derivative of 1-naphthylamine and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the field of cancer treatment. N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been found to have anti-cancer properties and has been shown to inhibit the growth of several different types of cancer cells. Additionally, N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide is not fully understood. However, it is believed that N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases and histone deacetylases. N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is that it is a relatively inexpensive compound that can be easily synthesized using standard laboratory techniques. Additionally, N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been found to be relatively non-toxic and has low levels of cytotoxicity. However, one of the limitations of using N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide. One area of research is in the development of new cancer treatments that use N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide as a therapeutic agent. Additionally, N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide could be studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide and how it interacts with different cellular pathways.
Métodos De Síntesis
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide involves the reaction of 4-chloroaniline with carbon disulfide and sodium hydroxide to form the intermediate compound 4-chlorophenylisothiocyanate. This intermediate is then reacted with 1-naphthylamine to form N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide. The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide is a relatively straightforward process and can be accomplished using standard laboratory techniques.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-13-8-10-14(11-9-13)20-18(23)21-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKFZHFFVYHYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

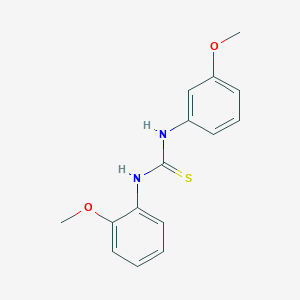
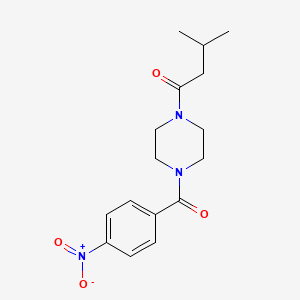


![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)

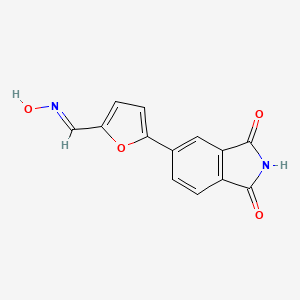
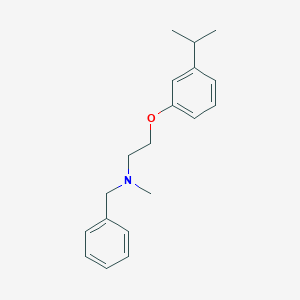


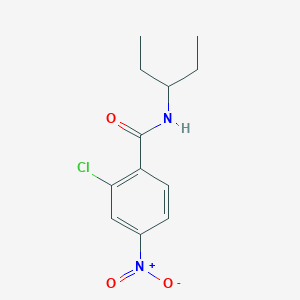
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)
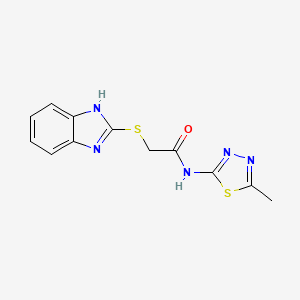
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)